molecular formula C20H17Cl2NO5 B286081 N-[1-[[(2,4-Dichlorophenoxy)methyl]carbonyloxymethyl]propyl]phthalimide

N-[1-[[(2,4-Dichlorophenoxy)methyl]carbonyloxymethyl]propyl]phthalimide

Cat. No.: B286081
M. Wt: 422.3 g/mol
InChI Key: PJPDUAOLULYNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[[(2,4-Dichlorophenoxy)methyl]carbonyloxymethyl]propyl]phthalimide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly referred to as DCPIB and is known to have a variety of biochemical and physiological effects. In

Mechanism of Action

DCPIB acts as a selective inhibitor of VRACs and CaCCs by blocking chloride ion transport across the cell membrane. It binds to the intracellular side of the channels and prevents the movement of chloride ions through the channel pore. This leads to a decrease in cell volume and disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
DCPIB has been shown to have a variety of biochemical and physiological effects, including inhibition of cell migration and invasion, modulation of cell proliferation and apoptosis, and regulation of ion homeostasis. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPIB in lab experiments is its specificity for VRACs and CaCCs. This allows researchers to selectively study the role of these channels in cellular processes. However, DCPIB has also been shown to have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, DCPIB is not stable in aqueous solutions and must be stored and handled carefully to prevent degradation.

Future Directions

There are several future directions for research on DCPIB, including the development of more potent and specific inhibitors of VRACs and CaCCs, the exploration of its role in cancer cell metabolism and proliferation, and the investigation of its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and off-target effects of DCPIB.

Synthesis Methods

DCPIB is synthesized by reacting phthalic anhydride with 2,4-dichlorophenol to form phthalic acid. The phthalic acid is then reacted with propargyl alcohol to form the propargyl ester. Finally, the propargyl ester is reacted with N-hydroxysuccinimide and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to form DCPIB.

Scientific Research Applications

DCPIB has a wide range of scientific research applications, including studies on ion channels, membrane transporters, and cellular signaling pathways. It has been shown to inhibit volume-regulated anion channels (VRACs) and calcium-activated chloride channels (CaCCs), which are important in regulating cell volume and ion homeostasis. DCPIB has also been used to study the role of chloride channels in cancer cell migration and invasion.

Properties

Molecular Formula

C20H17Cl2NO5

Molecular Weight

422.3 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)butyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C20H17Cl2NO5/c1-2-13(23-19(25)14-5-3-4-6-15(14)20(23)26)10-28-18(24)11-27-17-8-7-12(21)9-16(17)22/h3-9,13H,2,10-11H2,1H3

InChI Key

PJPDUAOLULYNTI-UHFFFAOYSA-N

SMILES

CCC(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCC(COC(=O)COC1=C(C=C(C=C1)Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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